An In-depth Technical Guide to the Physicochemical Properties of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide, a molecule of interest in contemporary chemical and pharmaceutical research. Recognizing the limited availability of direct experimental data for this specific compound, this document emphasizes the robust methodologies and established protocols for determining these critical parameters. By grounding our discussion in the principles of analytical chemistry and referencing field-proven techniques, we aim to empower researchers to accurately characterize this and similar novel chemical entities.
Molecular Identity and Structural Characteristics
A foundational aspect of any physicochemical characterization is the unambiguous identification of the molecule. N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide is a distinct chemical entity with the following identifiers:
| Property | Value | Source |
| CAS Number | 1046861-47-5 | [1][2][3] |
| Molecular Formula | C₆H₆F₃N₃O | [4] |
| Molecular Weight | 193.13 g/mol | |
| InChI | 1S/C6H6F3N3O/c7-6(8,9)3-11-5(13)12-2-1-10-4-12/h1-2,4H,3H2,(H,11,13) | [4] |
| InChIKey | IPENWKDFQGPYQR-UHFFFAOYSA-N | [4] |
| SMILES | O=C(N1C=NC=C1)NCC(F)(F)F | [5] |
| Predicted XlogP | 0.6 | [4] |
The structure, characterized by an imidazole ring linked to a trifluoroethyl group via a carboxamide bridge, suggests specific chemical behaviors that will be explored in the subsequent sections. The trifluoroethyl moiety is expected to significantly influence the molecule's electronic properties and lipophilicity.
Thermal Properties: Melting Point and Thermal Stability
The thermal behavior of a compound is critical for its handling, storage, and formulation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for these assessments.[6][7]
Scientific Rationale
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of the melting point, a key indicator of purity. TGA measures the change in mass of a sample as it is heated, providing a quantitative measure of its thermal stability and decomposition profile.[6] For imidazole derivatives, thermal stability can be high, though this can be influenced by substituents.[6][8]
Experimental Protocol: DSC and TGA Analysis
A detailed protocol for the thermal analysis of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide is as follows:
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Instrument Calibration: Calibrate the DSC and TGA instruments for temperature and heat flow (DSC) and mass (TGA) according to the manufacturer's specifications.
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Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum pan for DSC and a ceramic or platinum pan for TGA.
-
DSC Analysis:
-
Equilibrate the sample at a low temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 250 °C).
-
Maintain a constant inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.
-
Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic transition.
-
-
TGA Analysis:
-
Equilibrate the sample at a low temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a high temperature (e.g., 600 °C).
-
Maintain a constant inert (nitrogen) or oxidative (air) atmosphere with a flow rate of 50 mL/min.
-
Record the mass loss as a function of temperature. The onset of decomposition provides an indication of thermal stability.
-
Caption: Workflow for DSC and TGA analysis.
Lipophilicity: Partition Coefficient (LogP) and Distribution Coefficient (LogD)
Lipophilicity is a critical determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The octanol-water partition coefficient (LogP) is the gold standard for its measurement.[9] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.
Scientific Rationale
The shake-flask method is the traditional and most reliable technique for LogP and LogD determination.[9] It involves partitioning the compound between n-octanol and water (or a buffer of a specific pH for LogD) and then measuring the concentration of the compound in each phase. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this concentration measurement.[10]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
-
Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa by vigorously mixing them and allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS (pH 7.4).
-
Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )
Caption: UV-Vis spectrophotometric pKa determination workflow.
Solubility
Aqueous solubility is a critical factor for drug delivery and bioavailability.
Scientific Rationale
The equilibrium solubility is determined by adding an excess of the solid compound to the solvent of interest (e.g., water, buffer), allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.
Experimental Protocol: Equilibrium Solubility Determination
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
Chemical Stability
Understanding the chemical stability of a compound under various conditions (e.g., pH, temperature, light) is essential for its development and formulation.
Scientific Rationale
Forced degradation studies are performed to identify potential degradation products and pathways. This involves subjecting the compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) and analyzing the resulting mixture by a stability-indicating HPLC method.
Experimental Protocol: Forced Degradation Study
-
Stress Conditions:
-
Acidic: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat if necessary.
-
Basic: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat if necessary.
-
Oxidative: Dissolve the compound in a solution of H₂O₂ (e.g., 3%).
-
Photolytic: Expose a solution of the compound to UV and visible light.
-
Thermal: Heat the solid compound or a solution.
-
-
Analysis: At various time points, analyze the stressed samples using a validated stability-indicating HPLC method (typically with a photodiode array detector to assess peak purity and a mass spectrometer to identify degradants).
-
Evaluation: Determine the percentage of degradation and identify the major degradation products.
Conclusion
While specific experimental data for N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide remains to be published in the public domain, this guide provides a robust framework for its comprehensive physicochemical characterization. The detailed protocols for determining key properties such as thermal stability, lipophilicity, pKa, solubility, and chemical stability are based on established and reliable analytical techniques. By following these methodologies, researchers can generate high-quality, reproducible data that will be crucial for advancing the scientific understanding and potential applications of this and other novel chemical entities.
References
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Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 356–365. [Link]
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Trivedi, J. C., & Dholariya, B. H. (2019). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Journal of Analytical & Pharmaceutical Research, 8(3), 107-114. [Link]
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MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1548. [Link]
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PubChemLite. (n.d.). N-(2,2,2-trifluoroethyl)-1h-imidazole-1-carboxamide. Retrieved from [Link]
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Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide. Retrieved from [Link]
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USCKS.COM. (n.d.). 1046861-47-5 N-(2,2,2-trifluoroethyl)-1h-imidazole-1-carboxamide. Retrieved from [Link]
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PMC. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences, 24(13), 10842. [Link]
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